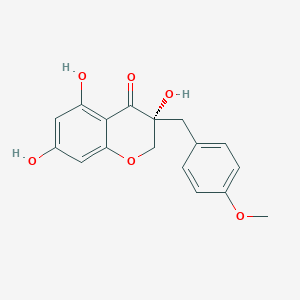
Boc-Val-Dil-Dap-Phe-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Val-Dil-Dap-Phe-OMe is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs. The compound’s full name is methyl ( (2R,3R)-3- ( (S)-1- ( (3R,4S,5S)-4- ( (S)-2- ( ( ( (tert-butoxycarbonyl)oxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalaninate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Dil-Dap-Phe-OMe involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the methoxy group (OMe) is introduced to protect the carboxyl group. The synthesis involves the use of reagents such as diisopropyl azodicarboxylate (DIAD) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Val-Dil-Dap-Phe-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo substitution reactions to replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as sodium azide (NaN₃) for azide substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield deprotected amino acids .
Aplicaciones Científicas De Investigación
Boc-Val-Dil-Dap-Phe-OMe is widely used in scientific research, particularly in the following fields:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the development of ADCs for targeted cancer therapy.
Medicine: As a component in drug delivery systems.
Industry: In the production of pharmaceuticals and bioconjugates .
Mecanismo De Acción
The mechanism of action of Boc-Val-Dil-Dap-Phe-OMe involves its role as a cleavable linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Val-Dil-Dap-OH: Another cleavable linker used in ADC synthesis.
Boc-Val-Dil-Dap-Doe: A derivative used in similar applications.
Boc-Val-Dil-Dap-Nrp: Another related compound used in ADC development
Uniqueness
Boc-Val-Dil-Dap-Phe-OMe is unique due to its specific structure, which provides optimal stability and cleavability for ADC applications. Its ability to form stable conjugates and release drugs under specific conditions makes it a valuable tool in targeted cancer therapy .
Propiedades
Fórmula molecular |
C39H64N4O8 |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1 |
Clave InChI |
CEXFOGNATYRFPD-NTRIPLICSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)

![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;hydrochloride](/img/structure/B11932633.png)
![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)

![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)


